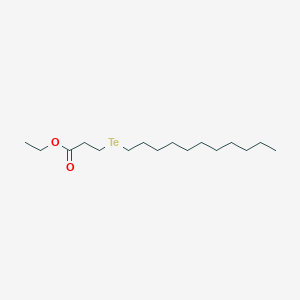
Ethyl 3-(undecyltellanyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(undecyltellanyl)propanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features a tellurium atom, which is relatively rare in organic chemistry, making it an interesting subject for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 3-(undecyltellanyl)propanoate can be synthesized through the esterification of 3-(undecyltellanyl)propanoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically involves heating the reactants under reflux to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for the addition of reactants and catalysts, as well as for temperature control, would be essential to optimize the reaction conditions and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-(undecyltellanyl)propanoate undergoes several types of chemical reactions, including:
Oxidation: The tellurium atom can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, which would typically target the ester functional group.
Substitution: Nucleophilic substitution reactions can occur at the tellurium atom, where nucleophiles such as thiols or amines replace the undecyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, nitric acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thiols, amines, under mild to moderate heating conditions.
Major Products
Oxidation: Higher oxidation state tellurium compounds.
Reduction: Alcohols and tellurium-containing by-products.
Substitution: Various tellurium-substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 3-(undecyltellanyl)propanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of tellurium-containing compounds, which are of interest due to their unique chemical properties.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Potential use in drug development due to the biological activity of tellurium compounds.
Industry: Utilized in the production of specialty chemicals and materials, particularly those requiring unique electronic or optical properties.
Mécanisme D'action
The mechanism of action of ethyl 3-(undecyltellanyl)propanoate involves its interaction with biological molecules through the tellurium atom. Tellurium can form bonds with sulfur-containing amino acids in proteins, potentially disrupting their function. This interaction can lead to the inhibition of enzymes or the induction of oxidative stress, contributing to its antimicrobial and anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl propanoate: A simpler ester without the tellurium atom, used primarily as a flavoring agent.
Ethyl acetate: Another common ester used as a solvent and in flavorings.
Methyl butyrate: An ester with a fruity odor, used in perfumes and flavorings.
Uniqueness
Ethyl 3-(undecyltellanyl)propanoate is unique due to the presence of the tellurium atom, which imparts distinct chemical and biological properties not found in simpler esters
Propriétés
Numéro CAS |
88116-33-0 |
|---|---|
Formule moléculaire |
C16H32O2Te |
Poids moléculaire |
384.0 g/mol |
Nom IUPAC |
ethyl 3-undecyltellanylpropanoate |
InChI |
InChI=1S/C16H32O2Te/c1-3-5-6-7-8-9-10-11-12-14-19-15-13-16(17)18-4-2/h3-15H2,1-2H3 |
Clé InChI |
IARZVLWXYOMSNK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC[Te]CCC(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


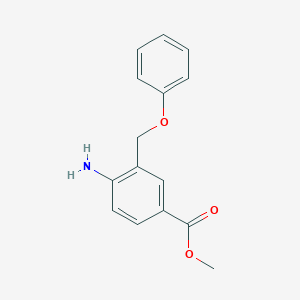
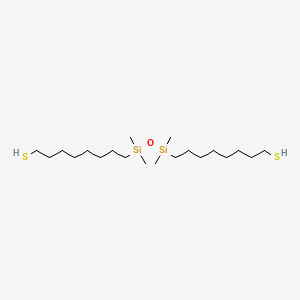
![(1R)-2-(Butylsulfanyl)-1,7,7-trimethylbicyclo[2.2.1]hept-2-ene](/img/structure/B14390899.png)

![2-[(2-Chloroprop-2-en-1-yl)(ethyl)amino]ethan-1-ol](/img/structure/B14390914.png)

![Bicyclo[5.2.2]undeca-1,6-diene](/img/structure/B14390929.png)
![6-Phenyl[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B14390930.png)
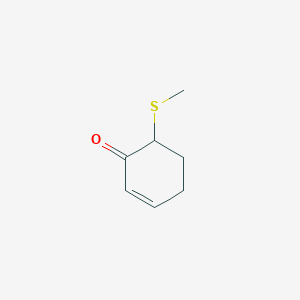
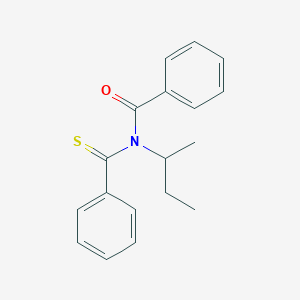
![2-[(2-Chlorophenyl)sulfanyl]-3-[(4-chlorophenyl)sulfanyl]naphthalene-1,4-dione](/img/structure/B14390936.png)

![2,2,9-Trimethyl-3,4-dihydro-2H,5H-pyrano[3,2-c][1]benzopyran-5-one](/img/structure/B14390959.png)

